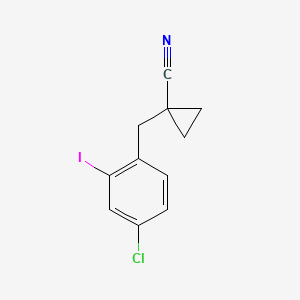
Tert-butyl 2-(bromomethyl)-6-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(bromomethyl)-6-nitrobenzoate: is an organic compound that features a tert-butyl ester group, a bromomethyl substituent, and a nitro group on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 2-(bromomethyl)-6-nitrobenzoate typically begins with 2-methyl-6-nitrobenzoic acid.
Esterification: The carboxylic acid group of 2-methyl-6-nitrobenzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl 2-methyl-6-nitrobenzoate.
Bromination: The methyl group is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: 2-(aminomethyl)-6-nitrobenzoate or 2-(aminomethyl)-6-aminobenzoate.
Ester Hydrolysis: 2-(bromomethyl)-6-nitrobenzoic acid.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 2-(bromomethyl)-6-nitrobenzoate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways involving nitro or amino groups.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific functional properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(bromomethyl)-6-nitrobenzoate in chemical reactions involves the reactivity of its functional groups:
Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions.
Nitro Group: Can be reduced to an amino group, which can further participate in various chemical reactions.
Ester Group: Can be hydrolyzed to yield the corresponding carboxylic acid, which can be used in further synthetic transformations.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-bromoacetate: Similar in having a tert-butyl ester and a bromine atom, but lacks the nitro group.
Tert-butyl 2-(chloromethyl)-6-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(bromomethyl)-6-nitrobenzoate: Similar structure but with a methyl ester instead of a tert-butyl ester.
Uniqueness:
Functional Groups:
Versatility: The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H14BrNO4 |
|---|---|
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
tert-butyl 2-(bromomethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)10-8(7-13)5-4-6-9(10)14(16)17/h4-6H,7H2,1-3H3 |
Clé InChI |
MJBOJVBKADVOED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)

![Ethyl 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13037900.png)
![6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037901.png)





